3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid
Description
3-{[2-(1H-Indol-3-yl)ethyl]carbamoyl}propanoic acid is a synthetic indole derivative characterized by a propanoic acid backbone substituted with a carbamoyl ethyl group linked to the 3-position of an indole ring. This compound belongs to a broader class of indole-containing carboxylic acids, which are of significant interest in medicinal chemistry due to their structural similarity to endogenous biomolecules like tryptophan and serotonin. Its synthesis typically involves amidation or esterification reactions, as demonstrated in , where derivatives of this compound were synthesized with high yields (62–99%) via microwave-assisted methods .
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(5-6-14(18)19)15-8-7-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXUSNAWMLGDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383969 | |
| Record name | 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92256-33-2 | |
| Record name | 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves coupling 2-(1H-indol-3-yl)ethylamine (tryptamine) with succinic acid derivatives using carbodiimide-based reagents.
Procedure :
- Activation of Succinic Acid :
Succinic acid (1.18 g, 10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 30 mL). To this, N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) and 1-hydroxybenzotriazole (HOBt, 1.49 g, 11 mmol) are added under nitrogen. The mixture is stirred at 0°C for 30 minutes to form the active ester.
Amide Bond Formation :
Tryptamine (1.60 g, 10 mmol) is added dropwise, followed by triethylamine (1.39 mL, 10 mmol). The reaction is warmed to room temperature and stirred for 12–16 hours. Progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1).Workup and Purification :
The mixture is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated under reduced pressure. The crude product is purified via silica gel column chromatography (70% ethyl acetate in hexane) to yield the title compound as a white solid (2.1 g, 81% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 12–16 hours |
| Solvent | DMF |
Mixed Anhydride Method
An alternative approach employs mixed anhydrides to avoid DCU formation.
Procedure :
- Anhydride Formation :
Succinic acid (1.18 g, 10 mmol) and ethyl chloroformate (1.09 mL, 11 mmol) are combined in tetrahydrofuran (THF, 20 mL) at −10°C. N-Methylmorpholine (1.11 mL, 10 mmol) is added dropwise, forming a mixed anhydride intermediate.
Coupling with Tryptamine :
Tryptamine (1.60 g, 10 mmol) in THF (10 mL) is added, and the reaction is stirred at 0°C for 2 hours, then at room temperature for 6 hours.Hydrolysis and Isolation :
The mixture is diluted with water (50 mL), acidified to pH 3 with 1M HCl, and extracted with ethyl acetate (3 × 30 mL). The organic layer is dried (Na₂SO₄) and concentrated to afford the product (1.9 g, 73% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Scale | 10 mmol |
| Temperature | 0°C to room temperature |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reactivity by stabilizing intermediates. DMF provides higher yields (81%) compared to THF (73%) due to improved solubility of reagents.
Catalytic Additives
HOBt suppresses racemization and side reactions during amidation. Reactions without HOBt exhibit 15–20% lower yields due to oligomerization.
Temperature Control
Maintaining 0°C during activation prevents premature decomposition of the active ester. Elevated temperatures (25–30°C) reduce yields by 10–12%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Automated flow reactors minimize batch variability. A two-step protocol achieves 85% yield at a 50 mmol scale:
- Succinic acid activation in a static mixer.
- Tryptamine coupling in a packed-bed reactor.
Green Chemistry Approaches
Microwave-Assisted Synthesis :
Irradiation (100 W, 80°C) reduces reaction time to 2 hours with comparable yields (78%).
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (70% ethyl acetate/hexane) resolves unreacted starting materials. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, indole NH), 8.25 (t, J = 5.6 Hz, 1H, amide NH), 7.55–6.95 (m, 4H, aromatic), 3.45 (q, 2H, CH₂NH), 2.65 (t, 2H, CH₂CO), 2.40 (t, 2H, COCH₂).
- IR (KBr) : 3285 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide C=O), 1700 cm⁻¹ (carboxylic acid C=O).
Challenges and Troubleshooting
Byproduct Formation
DCU precipitates during carbodiimide-mediated reactions, requiring filtration. Substituting DCC with water-soluble carbodiimides (e.g., EDC) simplifies workup.
Low Yields in Scale-Up
Aggressive stirring and controlled reagent addition mitigate viscosity issues in large batches.
Chemical Reactions Analysis
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Research has indicated that 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid exhibits several biological activities:
- Antiviral Properties : Studies suggest potential efficacy against viral infections due to its ability to interact with viral enzymes .
- Anti-inflammatory Effects : The compound is being investigated for its role in modulating inflammatory pathways, which could lead to new treatments for inflammatory diseases .
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
Ongoing research aims to explore its therapeutic potential in treating various diseases, including cancer and viral infections. The compound's mechanism of action involves binding to specific receptors and enzymes, modulating their activity, which is crucial for developing targeted therapies .
Industrial Applications
In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of new drugs and materials, showcasing its versatility beyond academic research .
Case Study 1: Antiviral Activity
A study assessed the antiviral properties of this compound against herpes simplex virus (HSV). The compound demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a pharmacology journal examined the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that administration of the compound reduced inflammatory markers significantly compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Differences in Physicochemical Properties
Solubility and Polarity: The carbamoyl ethyl group in the target compound introduces a polar amide bond, enhancing water solubility compared to non-substituted analogues like 3-(1H-Indol-3-yl)propanoic acid .
Molecular Weight and Steric Effects: Bulky substituents, such as the phenyl and chloro groups in 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid, increase molecular weight and steric hindrance, which may affect binding to biological targets .
Acid Dissociation Constant (pKa): The propanoic acid moiety (pKa ~4.8) dominates the acidity, but electron-withdrawing groups (e.g., sulfonamido in ) lower pKa, enhancing ionization at physiological pH.
Biological Activity
3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid is an indole derivative with significant potential in pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, which are primarily attributed to its unique structural features, including the indole moiety and the carbamoyl group. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.293 g/mol
- CAS Number : 92256-33-2
The structure of this compound allows for interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is mediated through several mechanisms:
- Receptor Binding : The indole ring facilitates binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Modulation : The carbamoyl group may interact with enzymes, modulating their activity and affecting metabolic pathways.
- Antioxidant Activity : Similar compounds have demonstrated free radical scavenging properties, which may contribute to neuroprotection and anti-inflammatory effects.
Antioxidant and Neuroprotective Effects
Research indicates that derivatives of indole compounds exhibit strong antioxidant properties. For instance, indole-3-propionic acid (IPA), a related compound, has shown neuroprotective effects against oxidative stress in neuronal cell lines. The ability to prevent oxidative damage is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Indole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are implicated in various chronic diseases. This activity may be beneficial in conditions characterized by inflammation.
Anticancer Potential
Indole derivatives, including this compound, have been explored for anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .
Case Studies
- Neuroprotective Study : A study on indole derivatives demonstrated that compounds similar to this compound effectively reduced cell death in models of oxidative stress induced by Aβ-peptide exposure in SK-N-SH human neuroblastoma cells .
- Anti-inflammatory Research : Another investigation highlighted the ability of indole-based compounds to downregulate inflammatory markers in mouse models of inflammatory bowel disease, suggesting a therapeutic role for such compounds in managing chronic inflammatory conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Indole-3-propionic acid | Indole linked to propanoic acid | Neuroprotective, antioxidant |
| 5-Methoxy-Indole Carboxylic Acid | Indole linked via methoxy group | Antioxidant, MAO-B inhibitor |
| 2-Carbamoylamino-Indole Derivative | Indole linked via carbamoyl group | Anticancer, anti-inflammatory |
The comparative analysis shows that while many indole derivatives possess similar biological activities, the specific combination of functional groups in this compound may enhance its efficacy or provide unique therapeutic benefits.
Q & A
Q. What computational tools integrate spectral data to resolve structural ambiguities?
- Methodological Answer : NMR prediction software (e.g., MestReNova, ChemDraw) simulates spectra for proposed structures. Match experimental vs. predicted chemical shifts (δ) and coupling constants (J). Machine learning platforms (e.g., IBM RXN) prioritize plausible structures from fragmented data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
